Cas no 81630-83-3 (5-Chloro-3-cyanomethyl-1H-indole)

5-Chloro-3-cyanomethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Chloro-1H-indol-3-yl)acetonitrile
- 5-Chloroindole-3-acetonitrile
- (5-chloro-1H-indol-3-yl)-acetonitrile
- 5-Chlor-3-cyanomethylindol
- 5-Chloro-3-cyanomethyl-1H-indole
- 81630-83-3
- FT-0691092
- UHFZUNGNGGEESB-UHFFFAOYSA-N
- AKOS013192188
- Z1162450204
- 2-(5-chloranyl-1H-indol-3-yl)ethanenitrile
- SCHEMBL446591
- EN300-82448
- DTXSID60489130
- 5-chloro-indole-3-acetonitrile
- A840175
- CS-0142302
- LVF
- (5-Chloro-1H-indol-3-yl)acetonitrile
- MFCD09751323
-
- MDL: MFCD09751323
- Inchi: InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
- InChI Key: UHFZUNGNGGEESB-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1Cl)C(=CN2)CC#N
Computed Properties
- Exact Mass: 190.03000
- Monoisotopic Mass: 190.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 39.6Ų
Experimental Properties
- PSA: 39.58000
- LogP: 2.88738
5-Chloro-3-cyanomethyl-1H-indole Security Information
5-Chloro-3-cyanomethyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-cyanomethyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB285758-250 mg |
(5-Chloro-1H-indol-3-yl)-acetonitrile; 97% |
81630-83-3 | 250mg |
€353.00 | 2023-04-26 | ||
Enamine | EN300-82448-0.1g |
2-(5-chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 95% | 0.1g |
$164.0 | 2024-05-21 | |
Enamine | EN300-82448-10.0g |
2-(5-chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 95% | 10.0g |
$2296.0 | 2024-05-21 | |
Alichem | A199007771-250mg |
2-(5-Chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 97% | 250mg |
$192.93 | 2023-09-01 | |
Fluorochem | 049088-5g |
5-Chloro-3-cyanomethyl-1H-indole |
81630-83-3 | 95% | 5g |
£1862.00 | 2022-03-01 | |
Enamine | EN300-82448-0.05g |
2-(5-chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 95% | 0.05g |
$110.0 | 2024-05-21 | |
Enamine | EN300-82448-0.25g |
2-(5-chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 95% | 0.25g |
$234.0 | 2024-05-21 | |
Enamine | EN300-82448-1.0g |
2-(5-chloro-1H-indol-3-yl)acetonitrile |
81630-83-3 | 95% | 1.0g |
$472.0 | 2024-05-21 | |
Fluorochem | 049088-1g |
5-Chloro-3-cyanomethyl-1H-indole |
81630-83-3 | 95% | 1g |
£533.00 | 2022-03-01 | |
Matrix Scientific | 132880-5g |
2-(5-Chloro-1H-indol-3-yl)acetonitrile, 97% |
81630-83-3 | 97% | 5g |
$1800.00 | 2023-09-09 |
5-Chloro-3-cyanomethyl-1H-indole Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 5-Chloro-3-cyanomethyl-1H-indole
Introduction to 5-Chloro-3-cyanomethyl-1H-indole (CAS No. 81630-83-3)
5-Chloro-3-cyanomethyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 81630-83-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug discovery and synthetic chemistry. The presence of both chloro and cyano substituents on the indole ring imparts distinct reactivity, making it a versatile intermediate for the development of biologically active molecules.
The indole core is a privileged scaffold in medicinal chemistry, known for its role in numerous pharmacologically relevant compounds. Its aromatic system contributes to favorable pharmacokinetic properties, including solubility and metabolic stability, which are critical factors in drug design. The introduction of a cyano group at the 3-position and a chloro group at the 5-position further enhances the compound's utility, enabling diverse functionalization pathways through nucleophilic substitution reactions.
In recent years, there has been growing interest in indole derivatives as potential therapeutic agents. Specifically, 5-Chloro-3-cyanomethyl-1H-indole has been explored for its pharmacological profile, particularly in the context of modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The cyano group, in particular, serves as a versatile handle for further derivatization, allowing chemists to introduce additional functional moieties such as amines or thiols to enhance binding affinity or target specificity.
One of the most compelling aspects of 5-Chloro-3-cyanomethyl-1H-indole is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases, which are implicated in various disease states. For instance, derivatives of this scaffold have been investigated for their ability to disrupt aberrant signaling pathways in cancer cells by inhibiting key regulatory proteins.
The chloro substituent on the indole ring also plays a crucial role in determining the reactivity of 5-Chloro-3-cyanomethyl-1H-indole. It can undergo various transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and palladium-mediated coupling reactions. These transformations have enabled the construction of diverse molecular architectures, facilitating the discovery of new drug candidates with improved efficacy and reduced toxicity.
Recent advances in computational chemistry have further enhanced the utility of 5-Chloro-3-cyanomethyl-1H-indole as a starting material. Molecular modeling studies have been employed to predict binding interactions between this compound and biological targets, providing insights into its potential pharmacological activity. These computational approaches have complemented experimental efforts by identifying optimal derivatives with enhanced binding affinities and selectivity.
The synthesis of 5-Chloro-3-cyanomethyl-1H-indole itself is an intriguing challenge due to the need for precise regioselectivity in introducing both substituents onto the indole ring. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure high yields and purity. However, recent methodologies have focused on streamlined one-pot reactions that minimize byproduct formation while maintaining high regioselectivity.
In conclusion,5-Chloro-3-cyanomethyl-1H-indole (CAS No. 81630-83-3) represents a valuable building block in pharmaceutical research with broad applications across multiple therapeutic areas. Its unique structural features and reactivity make it an attractive candidate for further derivatization and exploration in drug discovery programs. As our understanding of biological pathways continues to evolve, compounds like this will remain at the forefront of medicinal chemistry innovation.
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